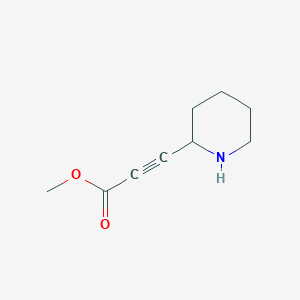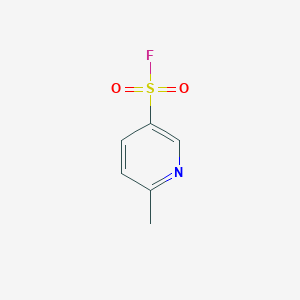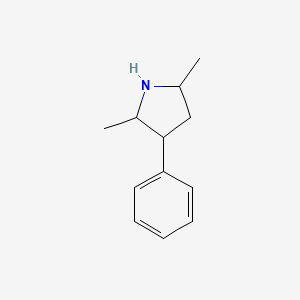
2,5-Dimethyl-3-phenyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-phenyl-pyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two methyl groups and a phenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethyl-1,4-diaminobutane with benzaldehyde under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution, while nucleophiles like amines or alkoxides can be used for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,5-Dimethyl-3-phenyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the methyl and phenyl substituents.
2,5-Dimethyl-pyrrolidine: Similar structure but without the phenyl group.
3-Phenyl-pyrrolidine: Similar structure but without the methyl groups.
Uniqueness
2,5-Dimethyl-3-phenyl-pyrrolidine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups can enhance its stability and potentially its efficacy in various applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
InChI Key |
NAMYMELPHNHNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


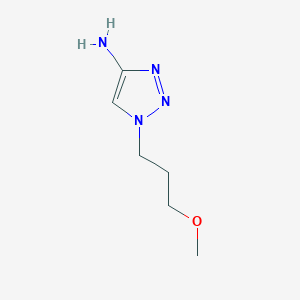
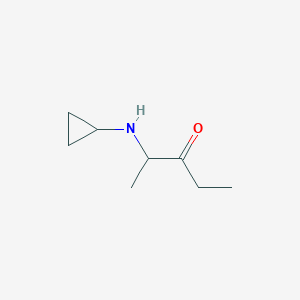
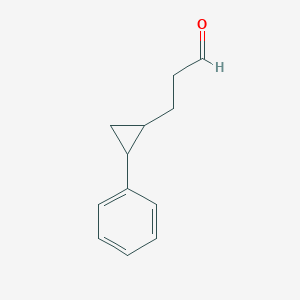

![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
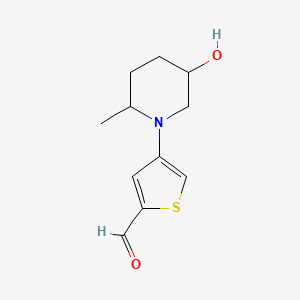
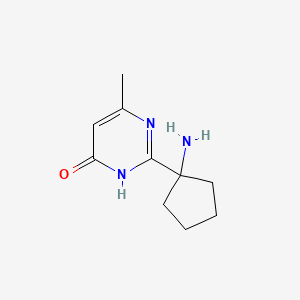
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

